molecular formula C39H42N4O7S B14031676 Fmoc-Phe(4-Guad-Pmc)-OH

Fmoc-Phe(4-Guad-Pmc)-OH

Cat. No.: B14031676
M. Wt: 710.8 g/mol
InChI Key: BPOREBGIBBGDNK-XIFFEERXSA-N
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Description

Fmoc-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a guanidino group protected by a 4-methoxyphenylmethylcarbonyl (Pmc) group. These modifications make it useful in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The phenylalanine derivative is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.

    Guanidination: The protected phenylalanine is then reacted with a guanidino reagent, such as 1H-pyrazole-1-carboxamidine, to introduce the guanidino group.

    Pmc Protection: Finally, the guanidino group is protected with the Pmc group using 4-methoxyphenylmethyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for yield and purity, often involving multiple purification steps like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed using a base like piperidine, while the Pmc group can be removed using acidic conditions.

    Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.

    Oxidation and Reduction: The guanidino group can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Pmc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.

Major Products:

    Deprotected Amino Acid: After removal of protecting groups.

    Peptide Chains: When coupled with other amino acids.

Scientific Research Applications

Chemistry:

  • Used in solid-phase peptide synthesis (SPPS) to create custom peptides for research.

Biology:

  • Studied for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine:

  • Potential applications in drug development, particularly in designing peptide-based therapeutics.

Industry:

  • Utilized in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with specific amino acid residues in proteins, influencing their structure and function.
  • It can modulate enzyme activity by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

    Fmoc-Phe-OH: Lacks the guanidino and Pmc groups, making it less versatile in certain applications.

    Boc-Phe(4-Guad-Pmc)-OH: Uses a different protecting group (Boc) instead of Fmoc, which affects its deprotection conditions and reactivity.

Uniqueness:

  • The combination of Fmoc and Pmc protecting groups provides unique stability and reactivity, making it suitable for complex peptide synthesis.

Properties

Molecular Formula

C39H42N4O7S

Molecular Weight

710.8 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid

InChI

InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1

InChI Key

BPOREBGIBBGDNK-XIFFEERXSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C

Origin of Product

United States

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